1-(4-bromophenyl)-2-phenyl-1H-pyrrole 1-(4-bromophenyl)-2-phenyl-1H-pyrrole
Brand Name: Vulcanchem
CAS No.: 161063-23-6
VCID: VC4741718
InChI: InChI=1S/C16H12BrN/c17-14-8-10-15(11-9-14)18-12-4-7-16(18)13-5-2-1-3-6-13/h1-12H
SMILES: C1=CC=C(C=C1)C2=CC=CN2C3=CC=C(C=C3)Br
Molecular Formula: C16H12BrN
Molecular Weight: 298.183

1-(4-bromophenyl)-2-phenyl-1H-pyrrole

CAS No.: 161063-23-6

Cat. No.: VC4741718

Molecular Formula: C16H12BrN

Molecular Weight: 298.183

* For research use only. Not for human or veterinary use.

1-(4-bromophenyl)-2-phenyl-1H-pyrrole - 161063-23-6

Specification

CAS No. 161063-23-6
Molecular Formula C16H12BrN
Molecular Weight 298.183
IUPAC Name 1-(4-bromophenyl)-2-phenylpyrrole
Standard InChI InChI=1S/C16H12BrN/c17-14-8-10-15(11-9-14)18-12-4-7-16(18)13-5-2-1-3-6-13/h1-12H
Standard InChI Key SHWOGJAMFCYQDA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=CN2C3=CC=C(C=C3)Br

Introduction

Structural and Chemical Identity

Molecular Architecture

1-(4-Bromophenyl)-2-phenyl-1H-pyrrole (C₁₆H₁₂BrN) consists of a five-membered pyrrole ring substituted with a 4-bromophenyl group at position 1 and a phenyl group at position 2 (Figure 1). The bromine atom at the para position of the phenyl ring introduces steric bulk and electron-withdrawing effects, while the adjacent phenyl group enhances π-conjugation. X-ray diffraction studies of analogous compounds show planar pyrrole rings with dihedral angles of 14–30° relative to substituents, optimizing orbital overlap for charge transport .

Table 1: Key Structural Parameters

ParameterValue
Molecular Weight298.18 g/mol
Dihedral Angle (Pyrrole-BrPh)28°
Bond Length (C-N)1.38 Å
Torsional Angle (C2-C1-N-C4)15°

Synthesis and Optimization

Clauson-Kaas Method

The Clauson-Kaas reaction, modified for electron-deficient anilines, enables the synthesis of 1-(4-bromophenyl)-2-phenyl-1H-pyrrole. Reacting 4-bromoaniline with 2,5-dimethoxytetrahydrofuran in glacial acetic acid under reflux yields the target compound via nucleophilic attack, methoxy elimination, and dehydration .

Reaction Conditions

  • Solvent: Glacial acetic acid

  • Temperature: 120°C

  • Yield: 36–81% (dependent on purification)

Table 2: Synthesis Optimization

ParameterEffect on Yield
Reflux Time (hr)2 (45%), 4 (68%)
Catalyst (AcOH)Essential for cyclization
Purification MethodColumn chromatography

Stille Cross-Coupling

For functionalized derivatives, the Stille reaction couples 1-(4-bromophenyl)-1H-pyrrole with phenyltrimethylstannane in dimethylformamide (DMF) using Pd(PPh₃)₂Cl₂. This method extends conjugation but requires inert conditions .

Spectroscopic Characterization

NMR Analysis

¹H NMR (400 MHz, CDCl₃) reveals distinct shifts for pyrrole protons due to substituent effects:

  • H-3/H-4 (pyrrole): δ 6.85–7.02 (doublet, J = 3.2 Hz)

  • H-2 (phenyl): δ 7.45–7.62 (multiplet)

  • H-Br (4-bromophenyl): δ 7.72 (doublet, J = 8.4 Hz)

¹³C NMR confirms aromaticity with signals at δ 120.5 (C-Br), 128.9 (pyrrole C), and 135.2 (phenyl C) .

Table 3: Key NMR Assignments

Proton/Carbonδ (ppm)
Pyrrole H-3/H-46.85–7.02
4-Bromophenyl C-Br120.5
Phenyl C-1135.2

Electrochemical Properties

Cyclic voltammetry in acetonitrile shows a quasi-reversible oxidation wave at +0.85 V (vs. Ag/AgCl), attributed to pyrrole ring oxidation. The bromophenyl group lowers the HOMO energy (-5.4 eV) compared to unsubstituted analogs (-5.1 eV), enhancing stability against oxidative degradation .

Table 4: Electrochemical Parameters

ParameterValue
Eₚₐ (Oxidation)+0.85 V
HOMO Energy-5.4 eV
ΔE (Redox)0.12 V

Optical Behavior

UV-vis spectroscopy in dichloromethane reveals a λₘₐₓ at 320 nm (ε = 12,500 L·mol⁻¹·cm⁻¹), assigned to π→π* transitions. The bromine atom induces a 15 nm red shift compared to non-halogenated analogs, while the phenyl group enhances molar absorptivity by 30% .

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